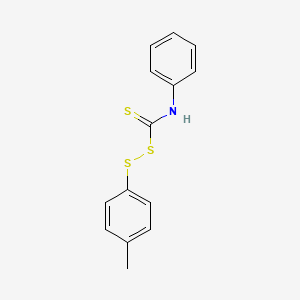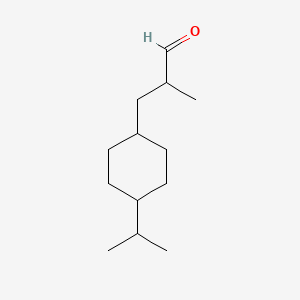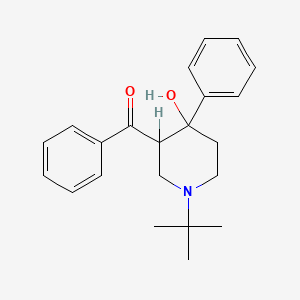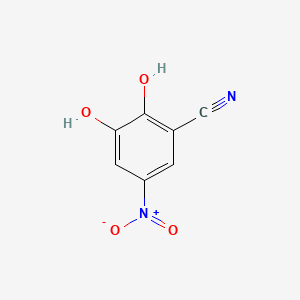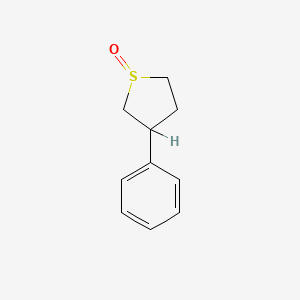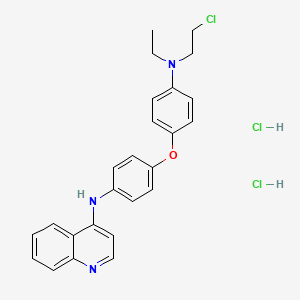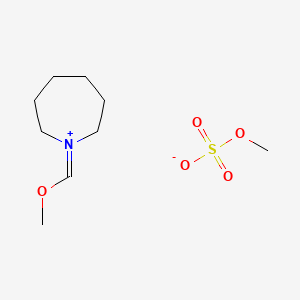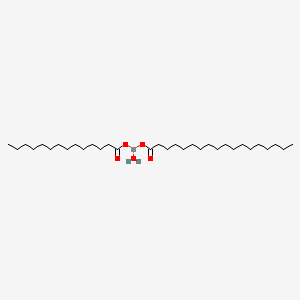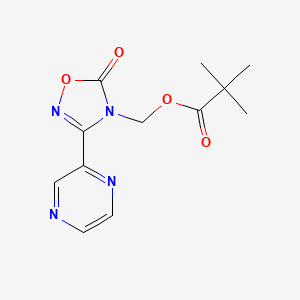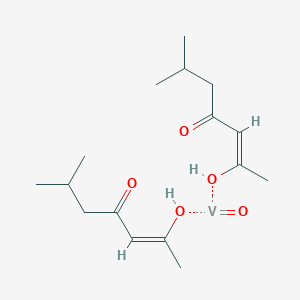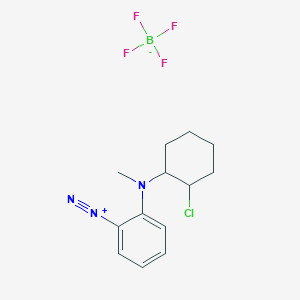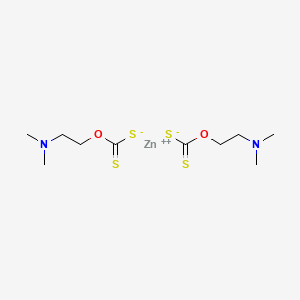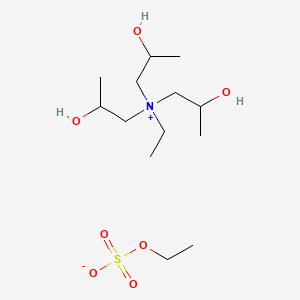
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C13H31NO7S. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate typically involves the reaction of ethyl sulphate with tris(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mecanismo De Acción
The mechanism of action of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes, leading to its use as a surfactant and antimicrobial agent. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and lipid molecules, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate can be compared to other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
85896-17-9 |
|---|---|
Fórmula molecular |
C13H31NO7S |
Peso molecular |
345.46 g/mol |
Nombre IUPAC |
ethyl sulfate;ethyl-tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3.C2H6O4S/c1-5-12(6-9(2)13,7-10(3)14)8-11(4)15;1-2-6-7(3,4)5/h9-11,13-15H,5-8H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
GWKCOEMKRSBYAA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC(C)O)(CC(C)O)CC(C)O.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


